[(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a combination of a fluorinated thiophene ring and a substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the fluorinated thiophene and the substituted pyrazole as precursors. The key steps include:
Nucleophilic Substitution: The fluorinated thiophene undergoes nucleophilic substitution with a suitable nucleophile to introduce the methyl group.
Coupling Reaction: The substituted pyrazole is then coupled with the intermediate product using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amine Formation: The final step involves the formation of the amine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
[(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated thiophene ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophenes or pyrazoles.
Scientific Research Applications
[(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or conductive polymers.
Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of [(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated thiophene and pyrazole rings can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- [(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine
- [(5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl)methyl][(2-methylphenyl)methyl]amine
- [(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl][(4-methylphenyl)methyl]amine
Uniqueness
[(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both a fluorinated thiophene ring and a substituted pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C13H18FN3S |
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Molecular Weight |
267.37 g/mol |
IUPAC Name |
1-(5-fluorothiophen-2-yl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H18FN3S/c1-3-6-17-9-11(10(2)16-17)7-15-8-12-4-5-13(14)18-12/h4-5,9,15H,3,6-8H2,1-2H3 |
InChI Key |
LIQUCAXDXQPSKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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